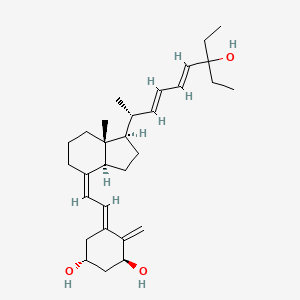
EB 1089
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound EB 1089 is a complex organic molecule with a unique structure that includes multiple chiral centers and conjugated double bonds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the cyclohexane ring, the introduction of the hydroxyl groups, and the formation of the conjugated double bonds. The reaction conditions often require the use of specific catalysts and reagents to ensure the correct stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to form saturated compounds.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents such as thionyl chloride (SOCl2) and amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the double bonds can yield saturated hydrocarbons.
科学的研究の応用
Breast Cancer Treatment
EB 1089 has shown promise in the treatment of breast cancer through multiple studies:
- Combination with Radiation : A study demonstrated that the combination of this compound and fractionated radiation significantly reduced tumor volume and enhanced apoptosis in MCF-7 xenografts in nude mice. The tumor volume decreased by approximately 50% compared to radiation treatment alone .
- Prevention of Skeletal Metastasis : In another study involving nude mice implanted with human breast cancer cells, this compound reduced the incidence and severity of osteolytic bone metastases. Mice treated with this compound had a significantly lower number of bone lesions and exhibited prolonged survival compared to untreated controls .
Synergistic Effects with Other Agents
This compound has been reported to enhance the efficacy of other anti-cancer drugs:
- Lapatinib Combination : Research indicates that this compound significantly increases the antiproliferative response when combined with lapatinib and antiestrogens in HER2-positive breast cancer cells. This suggests a potential for combination therapies that leverage multiple mechanisms for greater efficacy .
Phase II Clinical Trials
A Phase II trial evaluated the effects of this compound on patients with advanced breast and colorectal cancers. The study found that patients tolerated doses well without significant hypercalcemia, and a subset showed stabilization of disease after prolonged treatment .
Longitudinal Studies
Longitudinal analyses have shown that continuous administration of this compound via osmotic pumps leads to a marked decrease in tumor burden and osteolytic lesions over time. Histological examinations confirmed that treated mice had intact bone structures compared to untreated controls, indicating effective management of metastatic disease .
Data Tables
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl groups and double bonds play a crucial role in its reactivity and interactions with enzymes and other biological molecules. The exact pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- EB 1089
- This compound
Uniqueness
This compound is unique due to its complex structure, which includes multiple chiral centers and conjugated double bonds
特性
分子式 |
C30H46O3 |
|---|---|
分子量 |
454.7 g/mol |
IUPAC名 |
(1R,3S,5E)-5-[(2Z)-2-[(1R,3aS,7aR)-1-[(2R,3E,5E)-7-ethyl-7-hydroxynona-3,5-dien-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C30H46O3/c1-6-30(33,7-2)18-9-8-11-21(3)26-15-16-27-23(12-10-17-29(26,27)5)13-14-24-19-25(31)20-28(32)22(24)4/h8-9,11,13-14,18,21,25-28,31-33H,4,6-7,10,12,15-17,19-20H2,1-3,5H3/b11-8+,18-9+,23-13-,24-14+/t21-,25-,26-,27+,28+,29-/m1/s1 |
InChIキー |
LVLLALCJVJNGQQ-QMWUBLQMSA-N |
異性体SMILES |
CCC(CC)(/C=C/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C/C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)O |
正規SMILES |
CCC(CC)(C=CC=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |
同義語 |
1(S),3(R)-dihydroxy-20(R)-(5'-ethyl-5'-hydroxyhepta-1'(E),3'(E)-dien-1'-yl)-9,10-secopregna-5(Z),7(E),10(19)-triene EB 1089 EB-1089 EB1089 seocalcitol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















